trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
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Description
Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243,31 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Boc-Achc, is a synthetic amino acid derivative that has garnered attention in various fields including medicinal chemistry and biochemistry. Its unique structure and properties make it a valuable compound for research into biological activity, particularly in relation to its hemostatic effects and potential applications in drug delivery systems.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.303 g/mol
- CAS Number : 209128-50-7
- Physical Form : Solid (white crystalline powder)
- Purity : ≥97% (by HPLC)
Property | Value |
---|---|
Melting Point | 124–130 °C |
Storage Temperature | Ambient |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | 2.13 (indicative of moderate lipophilicity) |
Hemostatic Activity
Boc-Achc has been studied for its effects on blood coagulation processes. Research indicates that derivatives of this compound exhibit varying degrees of influence on blood components, particularly in clotting assays:
- Thrombin Time (TT) : Studies have shown that certain Boc-Achc derivatives can significantly affect TT, with some compounds demonstrating shorter TT compared to controls, indicating enhanced coagulation effects .
- Prothrombin Time (PT) : The investigation into PT revealed that Boc-Achc derivatives can lower PT at specific concentrations, suggesting potential applications in managing bleeding disorders .
- Activated Partial Thromboplastin Time (aPTT) : Notably, some derivatives resulted in a significant decrease in aPTT values, highlighting their potential as anticoagulants or pro-coagulants depending on the context of use .
Cytotoxicity and Genotoxicity
The cytotoxic effects of Boc-Achc derivatives were evaluated using peripheral blood cell lines. Results indicated that these compounds did not exhibit significant cytotoxicity or genotoxicity at the tested concentrations, making them suitable candidates for further biomedical applications .
Case Study 1: Synthesis and Evaluation of Amide Derivatives
A study focused on synthesizing various amide derivatives from Boc-Achc and evaluating their hemostatic properties. The research utilized hemolysis tests and clotting assays to assess the biological activity of these compounds. The findings indicated that certain derivatives were among the most active in promoting clot formation without inducing hemolysis .
Case Study 2: Drug Delivery Applications
Boc-Achc has been explored as a component in drug delivery systems due to its favorable pharmacokinetic properties. Its ability to permeate biological membranes effectively positions it as a potential carrier for therapeutic agents .
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233661-54-6 |
Source
|
Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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